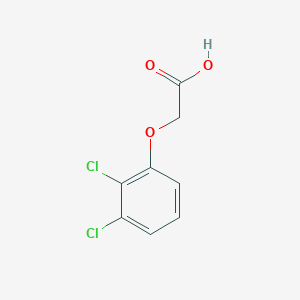
2,3-Dichlorophenoxyacetic acid
Cat. No. B166569
Key on ui cas rn:
2976-74-1
M. Wt: 221.03 g/mol
InChI Key: RBJIGQRZLITQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05139564
Procedure details


After filling in a dry 250 ml flask respectively 59.89 g (0.271 mol) of 2,3-dichlorophenoxyacetic acid synthesized in Example 5 and 79.1 ml (1.084 mol) of thionyl chloride, the reaction mixture was then heated and refluxed for 4-5 hours. When treated as in Example 2 on completion of the reaction, 60.93 g of 2,3-dichlorophenoxyacetyl chloride was obtained as a raw reaction product.


Yield
94.5%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6](O)=[O:7].S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([Cl:16])=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
59.89 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(OCC(=O)O)C=CC=C1Cl
|
|
Name
|
|
|
Quantity
|
79.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After filling in a dry 250 ml flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 4-5 hours
|
|
Duration
|
4.5 (± 0.5) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When treated as in Example 2 on completion of the reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(OCC(=O)Cl)C=CC=C1Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60.93 g | |
| YIELD: PERCENTYIELD | 94.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
